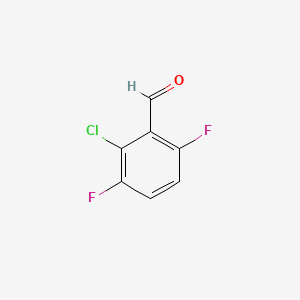

2-Chloro-3,6-difluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBGKSDBNMHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378508 | |

| Record name | 2-Chloro-3,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-39-4 | |

| Record name | 2-Chloro-3,6-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3,6-difluorobenzaldehyde, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development.

Core Properties of this compound

CAS Number: 261762-39-4[1]

This versatile compound is a solid at room temperature and is utilized as a building block in the synthesis of more complex molecules.[2][3] High purity grades, typically ≥99.0%, are available for specialized applications in research and development.[2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | PubChem |

| Molecular Weight | 176.55 g/mol | PubChem |

| Melting Point | 46-50 °C | Sigma-Aldrich |

| Boiling Point | 206.4 ± 35.0 °C at 760 Torr | ChemicalBook |

| Flash Point | 110 °C (closed cup) | ChemicalBook |

| Purity | ≥99.0% | Various Suppliers |

Synthesis Protocol

A common and effective method for the laboratory-scale synthesis of this compound involves the ortho-lithiation of 2-chloro-1,4-difluorobenzene followed by formylation.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-chloro-1,4-difluorobenzene (1.78g, 12.0mmol)

-

Anhydrous tetrahydrofuran (THF) (50mL)

-

Lithium diisopropylamide (LDA) (1.8M in THF, 7.3mL, 13.2mmol)

-

N,N-dimethylformamide (DMF) (1.05g, 14.4mmol)

-

Acetic acid

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve 2-chloro-1,4-difluorobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) solution dropwise to the cooled mixture.

-

Stir the reaction mixture at -78°C for 30 minutes.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Continue stirring at -78°C for an additional 15 minutes.

-

Quench the reaction by adding acetic acid, followed by water.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate.

-

Wash the combined organic layers sequentially with 1M hydrochloric acid solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization to achieve higher purity. A reported yield for this process is 71%.[4]

Characterization:

The final product can be characterized using various spectroscopic methods:

-

GC-MS: Rt = 3.25 min, MS (ESI+): m/z = 177 [M+H]⁺[4]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Its application extends to the preparation of downstream products such as 2-chloro-3,6-difluorobenzonitrile.[4]

A notable, albeit structurally related compound, 2-chloro-6-fluorobenzaldehyde, is a key precursor in the synthesis of the penicillinase-resistant antibiotics flucloxacillin and dicloxacillin.[5][6][7] The principles of its incorporation into these complex molecules can be informative for the potential applications of this compound.

Role in Antibiotic Synthesis

The synthesis of isoxazolyl penicillins like flucloxacillin involves the conversion of the benzaldehyde derivative into a substituted isoxazole carbonyl chloride. This activated intermediate is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.[5]

Signaling Pathway of Resultant Antibiotics (e.g., Flucloxacillin)

Flucloxacillin, and other β-lactam antibiotics, function by inhibiting the synthesis of the bacterial cell wall. They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the final steps of peptidoglycan synthesis. By inhibiting the transpeptidation reaction, these antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[5]

Caption: Mechanism of action of β-lactam antibiotics.

References

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

physical and chemical properties of 2-Chloro-3,6-difluorobenzaldehyde

An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 261762-39-4), a key chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document details its core physical and chemical properties, outlines a validated synthesis protocol, describes its chemical reactivity and applications, and provides essential safety and handling information. This guide is intended for researchers, chemists, and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde.[3] Its trifunctional nature, featuring chloro, fluoro, and aldehyde groups, makes it a versatile building block in organic synthesis. The physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261762-39-4 | [3][4][5] |

| Molecular Formula | C₇H₃ClF₂O | [4][6][7] |

| Molecular Weight | 176.55 g/mol | [4][6] |

| Appearance | Solid | [3] |

| Melting Point | 46 - 50 °C | [3] |

| Boiling Point | 206.4 ± 35.0 °C (at 760 Torr) | [3] |

| Flash Point | 110 °C (closed cup) | [3][4] |

| Purity | Typically ≥97.5% | [4] |

| SMILES | O=CC1=C(F)C=CC(F)=C1Cl | [7] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized from 2-chloro-1,4-difluorobenzene. The process involves a directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF).[1]

Reactivity and Chemical Stability

The compound is stable under normal, recommended storage conditions.[3][5] It is incompatible with strong oxidizing agents.[3][5] Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[3]

A key application demonstrating its reactivity is the conversion to 2-chloro-3,6-difluorobenzonitrile.[1] This transformation highlights the utility of the aldehyde group as a synthetic handle.

Applications in Research and Drug Development

This compound serves as a crucial pharmaceutical intermediate.[1] Its primary documented application is as a precursor for the synthesis of 2-chloro-3,6-difluorobenzonitrile, another valuable building block in the development of complex molecules.[1] Halogenated benzaldehydes are generally important in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the halogen atoms.[2]

Experimental Protocols

Protocol for the Synthesis of this compound[1]

-

Preparation : Dissolve 2-chloro-1,4-difluorobenzene (1.78g, 12.0mmol) in 50mL of tetrahydrofuran (THF) in a suitable reaction vessel.

-

Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation : Slowly add lithium diisopropylamide (1.8M in THF, 7.3mL, 13.2mmol) to the cooled solution. Stir the mixture at -78°C for 30 minutes.

-

Formylation : Add N,N-dimethylformamide (1.05g, 14.4mmol) to the reaction mixture. Continue stirring for another 15 minutes at -78°C.

-

Quenching : Quench the reaction by adding 3mL of acetic acid, followed by 100mL of water. Allow the mixture to warm to room temperature.

-

Extraction and Work-up : Extract the organic phase with ethyl acetate. Wash the combined organic layers with 1M hydrochloric acid solution and then with brine.

-

Isolation : Dry the organic phase over magnesium sulfate, filter, and concentrate under vacuum to yield the final product, this compound. (Reported yield: 1.51g, 71%).

Protocol for the Synthesis of 2-chloro-3,6-difluorobenzonitrile[1]

-

Mixing : In a reaction vessel, combine this compound (1.51g, 8.5mmol), dodecyl sodium sulfate (0.49g, 1.71mmol), iodobenzene diacetate (4.12g, 12.8mmol), and a solution of ammonium acetate (3.29g, 42.7mmol) in 9mL of water.

-

Reaction : Stir the mixture vigorously at 70°C for 30 minutes.

-

Extraction : After cooling, extract the organic phase with dichloromethane.

-

Isolation : Dry the organic phase over magnesium sulfate and concentrate under vacuum.

-

Purification : Purify the crude product using preparative HPLC to obtain 2-chloro-3,6-difluorobenzonitrile. (Reported yield: 0.42g, 28%).

Safety and Handling

This chemical is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[5]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | [5] |

| Pictograms | GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | ||

| Prevention | P264: Wash face, hands and any exposed skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [5] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [5] |

References

An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the molecular structure, properties, and synthesis of 2-Chloro-3,6-difluorobenzaldehyde, a key intermediate in various chemical syntheses.

Core Compound Data

This compound is a substituted aromatic aldehyde. Its structure features a benzene ring with a chloro, two fluoro, and an aldehyde functional group. The precise arrangement of these substituents is critical to its reactivity and utility in synthetic chemistry.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₃ClF₂O[1][2] |

| Molecular Weight | 176.55 g/mol [1][2] |

| CAS Number | 261762-39-4[1][2] |

| Purity | Typically ≥97.5%[1] |

| Flash Point | 110 °C[1] |

| SMILES Code | O=CC1=C(F)C=CC(F)=C1Cl[2] |

Experimental Protocols

The synthesis and characterization of this compound require precise experimental control. Below is a detailed protocol for its synthesis, which is a valuable procedure for researchers working with halogenated benzaldehydes.

Protocol: Synthesis of this compound [2]

This protocol outlines the synthesis via directed ortho-metalation followed by formylation.

Materials and Equipment:

-

2-chloro-1,4-difluorobenzene

-

Diisopropylamine lithium (1.8M in tetrahydrofuran)

-

N,N-dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

Ethyl acetate

-

1M Hydrochloric acid solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Reaction flask suitable for low-temperature reactions

-

Magnetic stirrer and stir bar

-

Syringes for reagent addition

-

Standard glassware for extraction and workup

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,4-difluorobenzene (1.78g, 12.0mmol) in anhydrous tetrahydrofuran (50mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add diisopropylamine lithium (1.8M in THF, 7.3mL, 13.2mmol) to the cooled solution. Stir the mixture at -78°C for 30 minutes.

-

Formylation: Add N,N-dimethylformamide (1.05g, 14.4mmol) to the reaction mixture. Continue stirring for another 15 minutes at -78°C.

-

Quenching: Quench the reaction by adding acetic acid (3mL) followed by water (100mL). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate.

-

Washing: Wash the combined organic phase sequentially with a 1M hydrochloric acid solution and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under vacuum using a rotary evaporator to yield the crude product.

-

Purification: The resulting product, this compound, can be further purified if necessary. The reported yield for this procedure is approximately 71%.[2]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the chemical transformation.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-3,6-difluorobenzaldehyde, a key intermediate in various synthetic pathways. This document outlines predicted spectral data based on established principles of NMR spectroscopy, offers a comprehensive experimental protocol for acquiring the spectrum, and visualizes the molecular structure and proton relationships.

Data Presentation: Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum, the following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and the aldehyde proton. The electronic properties of the chloro and fluoro substituents significantly influence the magnetic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-aldehyde | 10.3 - 10.5 | Singlet (s) | - |

| H-4 | 7.3 - 7.5 | Triplet of doublets (td) | ³J(H4-H5) ≈ 8-9, ⁴J(H4-F3) ≈ 2-3 |

| H-5 | 7.1 - 7.3 | Triplet of doublets (td) | ³J(H5-H4) ≈ 8-9, ⁴J(H5-F6) ≈ 2-3 |

Note: These are estimated values. Actual experimental data may vary depending on the solvent, concentration, and instrument used.

Experimental Protocols

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 15-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full proton relaxation.

-

Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of each signal to elucidate the spin-spin coupling relationships between neighboring protons.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships between the protons in this compound.

Caption: Molecular structure of this compound.

Caption: Logical relationships of protons in this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-3,6-difluorobenzaldehyde

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-3,6-difluorobenzaldehyde. The content is tailored for researchers, scientists, and professionals in drug development and chemical analysis, offering a valuable resource for spectral interpretation and compound characterization. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such data, and a logical visualization of the molecular structure.

Introduction

This compound is a substituted aromatic aldehyde. The positions of the chloro and fluoro substituents on the benzene ring, along with the aldehyde group, create a unique electronic environment for each carbon atom. Understanding the ¹³C NMR spectrum is crucial for the structural elucidation and purity assessment of this compound. Due to the unavailability of direct experimental data in public databases, this guide utilizes predicted data generated from computational algorithms. These predictions are based on established principles of substituent effects on aromatic systems.[1][2][3]

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The numbering of the carbon atoms corresponds to the molecular diagram provided in this guide.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 134.5 |

| C2 | 130.1 |

| C3 | 158.2 (d, J ≈ 250 Hz) |

| C4 | 116.8 |

| C5 | 125.5 |

| C6 | 155.9 (d, J ≈ 250 Hz) |

| C=O | 187.3 |

Note: The chemical shifts for C3 and C6 are expected to appear as doublets due to one-bond coupling with the fluorine atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring the ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to ensure homogeneity and achieve sharp spectral lines.

3. Acquisition Parameters:

-

A standard 1D ¹³C NMR experiment with proton decoupling is typically used.[5]

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments) is employed.

-

Spectral Width (SW): A range of 0-220 ppm is generally sufficient for most organic compounds.

-

Acquisition Time (AQ): Typically set between 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is used to allow for the full relaxation of carbon nuclei, which is important for obtaining accurate quantitative data.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[6]

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift axis using the known solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative information is desired, although this is less common for ¹³C NMR than for ¹H NMR.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered to correspond with the data presented in the table.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Fragmentation: A Technical Guide to the Mass Spectrometry of 2-Chloro-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of 2-Chloro-3,6-difluorobenzaldehyde is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of chlorine, with its two abundant isotopes (

3537| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 176/178 | [M] | - | [C |

| 175/177 | [M-H] | H | [C |

| 148/150 | [M-CO] | CO | [C |

| 147/149 | [M-CHO] | CHO | [C |

| 113 | [M-CHO-Cl] | CHO | [C |

| 112 | [M-CO-Cl] | CO, Cl | [C |

Discussion of Fragmentation Mechanisms

The fragmentation of this compound under electron ionization (a hard ionization technique) is initiated by the removal of a high-energy electron, forming a molecular ion ([M]

+∙The primary fragmentation events anticipated for this compound are:

-

Formation of the [M-H]

ion (m/z 175/177): This is a characteristic fragmentation for aldehydes, arising from the cleavage of the aldehydic C-H bond.[5]+ -

Formation of the [M-CHO]

ion (m/z 147/149): This fragment results from the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the expulsion of the formyl group. The stability of the resulting aryl cation makes this a favorable pathway.[2]+ -

Formation of the [M-CO]

ion (m/z 148/150): This pathway involves a rearrangement followed by the loss of a neutral carbon monoxide molecule, a common fragmentation for aromatic aldehydes.[2][3]+∙

Further fragmentation of these primary ions can occur, including the loss of the chlorine atom, leading to the formation of fluorinated benzene-derived cations.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or acetonitrile to a final concentration of about 100 µg/mL.

-

Ensure the sample is fully dissolved and free of particulate matter.

2. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended. Common instrument types include magnetic sector, quadrupole, or time-of-flight (TOF) analyzers.

-

The mass spectrometer is often coupled with a gas chromatograph (GC) for sample introduction and separation, which is ideal for volatile compounds like substituted benzaldehydes.

3. Gas Chromatography (GC) Conditions (if applicable):

-

Injector: Split/splitless injector, operated at a temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with spectral libraries.[6]

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Scan mode.

-

Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in centroid mode.

5. Data Analysis:

-

Identify the molecular ion peak, considering the isotopic pattern of chlorine.

-

Analyze the fragmentation pattern and compare it to the predicted fragments and pathways.

-

If using a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library), perform a library search to confirm the compound's identity.

This comprehensive guide provides a robust framework for understanding and obtaining the mass spectrum of this compound. The predicted data and fragmentation pathways, along with the detailed experimental protocol, will aid researchers in their analytical endeavors involving this important chemical intermediate.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to the FTIR Analysis of 2-Chloro-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the functional groups present in 2-Chloro-3,6-difluorobenzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. As a key building block in the synthesis of various pharmaceutical compounds, a thorough understanding of its molecular vibrations is essential for quality control, reaction monitoring, and structural elucidation.[1] This document outlines the experimental protocol, a detailed interpretation of the vibrational spectra, and a summary of the characteristic absorption bands.

Experimental Protocols

Accurate FTIR analysis relies on proper sample preparation and data acquisition. The following are standard methodologies for analyzing a solid sample such as this compound.

Method A: Potassium Bromide (KBr) Pellet Technique

This traditional method is widely used for obtaining high-quality spectra of solid samples.

-

Sample Preparation : A small amount of the this compound sample (typically 1-2 mg) is intimately ground with approximately 100-200 mg of high-purity, dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture must be homogenous to ensure even distribution.

-

Pellet Formation : The resulting powder mixture is transferred to a pellet press die. A vacuum is applied to remove trapped air, and pressure is applied to form a thin, transparent, or translucent pellet.[1]

-

Data Acquisition : A background spectrum of the empty spectrometer is recorded.[2] The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is recorded, typically in the 4000–400 cm⁻¹ range.[1][2]

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation : The ATR crystal (commonly diamond) is cleaned with a suitable solvent, such as isopropanol, and a background spectrum is collected.[3]

-

Sample Application : A small quantity of the solid this compound sample is placed directly onto the ATR crystal, ensuring complete contact.[3]

-

Data Acquisition : A pressure arm is applied to ensure good contact between the sample and the crystal. The FTIR spectrum is then recorded.

FTIR Spectrum Analysis and Functional Group Identification

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific functional groups. The analysis involves identifying peaks associated with the aromatic ring, the aldehyde group, and the carbon-halogen bonds.

-

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, these medium-intensity bands are expected in the 3100-3050 cm⁻¹ region.[3][4]

-

Aldehyde C-H Stretching : The aldehyde group presents a unique and diagnostic C-H stretching feature. This often appears as a pair of weak to medium peaks.[5] For this molecule, characteristic bands are expected between 2950-2850 cm⁻¹ and 2850-2750 cm⁻¹.[3] The presence of a peak around 2720 cm⁻¹ can be particularly indicative of an aldehyde.[5][6]

-

Carbonyl (C=O) Stretching : The C=O stretching vibration of the aldehyde is one of the most intense and easily identifiable peaks in the spectrum.[7] For aromatic aldehydes, conjugation with the benzene ring lowers the absorption frequency.[5][8][9] For this compound, this strong, sharp band is observed in the 1710-1690 cm⁻¹ range.[3]

-

Aromatic C=C Stretching : The in-ring carbon-carbon double bond stretching vibrations of the benzene ring give rise to a series of medium-intensity bands in the 1620-1580 cm⁻¹ region.[3][4]

-

Carbon-Fluorine (C-F) Stretching : The C-F bonds produce strong absorption bands due to the high electronegativity of fluorine. These are typically found in the 1300-1200 cm⁻¹ region for aromatic fluorine compounds.[3]

-

Carbon-Chlorine (C-Cl) Stretching : The C-Cl stretching vibration is found in the lower frequency "fingerprint" region of the spectrum. A medium to strong absorption band is expected in the 800-750 cm⁻¹ range.[3][10]

Data Presentation: Summary of Vibrational Frequencies

The following table summarizes the expected FTIR absorption bands for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3050 | Medium | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Aldehyde (-CHO) |

| 2850 - 2750 | Medium-Weak | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) |

| 1710 - 1690 | Strong | C=O Stretch | Aldehyde (Carbonyl) |

| 1620 - 1580 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-F Stretch | Aryl Fluoride |

| 800 - 750 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

Data compiled from references[3][4][5][8][9][10].

Visualization of Analytical Workflow

The logical flow of an FTIR analysis, from initial sample handling to final interpretation, is crucial for obtaining reliable and reproducible results.

Caption: Logical workflow for the FTIR analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. FTIR [terpconnect.umd.edu]

2-Chloro-3,6-difluorobenzaldehyde safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 2-Chloro-3,6-difluorobenzaldehyde

This guide provides comprehensive safety information for this compound (CAS No. 261762-39-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure safe handling and use of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a solid, white compound.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 261762-39-4 | [1][2][3] |

| Molecular Formula | C7H3ClF2O | [3] |

| Molecular Weight | 176.55 g/mol | [3] |

| Appearance | White Solid | [1] |

| Melting Point | 46 - 48 °C (114.8 - 118.4 °F) | [1] |

| Flash Point | 110 °C (230 °F) | [1][3] |

| Purity | 97.5% | [3] |

| Solubility | Insoluble in water | [1] |

Hazard Identification and Classification

This chemical is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The GHS classification and associated hazard statements are detailed below.

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3,6-difluorobenzaldehyde from 1,4-difluoro-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key synthetic route for producing 2-Chloro-3,6-difluorobenzaldehyde, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis starts from the readily available precursor, 1,4-difluoro-2-chlorobenzene. This document offers detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow to support research and development activities.

Synthetic Pathway Overview

The synthesis of this compound from 1,4-difluoro-2-chlorobenzene is achieved through a directed ortho-lithiation followed by formylation. This method involves the deprotonation of 1,4-difluoro-2-chlorobenzene at the position between the two fluorine atoms using a strong base, lithium diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

2-chloro-1,4-difluorobenzene

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA), 1.8 M solution in tetrahydrofuran

-

N,N-dimethylformamide (DMF), anhydrous

-

Acetic acid

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid solution

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

In a reaction vessel, dissolve 2-chloro-1,4-difluorobenzene (1.78 g, 12.0 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (1.8 M in tetrahydrofuran, 7.3 mL, 13.2 mmol) to the cooled solution.

-

Stir the reaction mixture at -78°C for 30 minutes.

-

Add anhydrous N,N-dimethylformamide (1.05 g, 14.4 mmol) to the mixture.

-

Continue stirring for an additional 15 minutes at -78°C.

-

Quench the reaction by adding acetic acid (3 mL) followed by water (100 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the organic phase with ethyl acetate.

-

Wash the combined organic layers sequentially with 1M hydrochloric acid solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under vacuum to yield the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis.

| Parameter | Value |

| Starting Material | 2-chloro-1,4-difluorobenzene |

| Amount of Starting Material | 1.78 g (12.0 mmol) |

| Reagent 1 | Lithium diisopropylamide (1.8 M in THF) |

| Amount of Reagent 1 | 7.3 mL (13.2 mmol) |

| Reagent 2 | N,N-dimethylformamide |

| Amount of Reagent 2 | 1.05 g (14.4 mmol) |

| Solvent | Tetrahydrofuran (THF) |

| Solvent Volume | 50 mL |

| Reaction Temperature | -78°C |

| Reaction Time | 45 minutes (total) |

| Product Yield | 1.51 g |

| Molar Yield | 71% |

| Analytical Data (GC-MS) | Rt = 3.25 min, MS (ESI Pos): m/z = 177 [M+H]+ |

Data sourced from a patented synthetic method.[1]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The described method provides an efficient and direct route for the synthesis of this compound from 1,4-difluoro-2-chlorobenzene. The use of directed ortho-lithiation allows for regioselective formylation, leading to a good yield of the desired product. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3-Trifluorobenzene presents a unique substrate for electrophilic aromatic substitution (EAS) reactions, a cornerstone of modern synthetic organic chemistry. The strategic placement of three fluorine atoms on the aromatic ring significantly influences its reactivity and the regioselectivity of substitution. This guide provides a comprehensive overview of the theoretical principles governing these reactions and collates available experimental insights. Due to the deactivating nature of the fluorine substituents, 1,2,3-trifluorobenzene is generally less reactive towards electrophiles than benzene. The directing effects of the fluorine atoms, a balance of inductive withdrawal (-I) and resonance donation (+M), collectively favor electrophilic attack at specific positions. While extensive quantitative data for all common EAS reactions on this specific substrate is not widely published, this guide synthesizes the known information and provides predictive models based on established electronic effects and computational tools.

Theoretical Framework: Directing Effects of Fluorine in a Polyfluorinated System

The regioselectivity of electrophilic aromatic substitution on 1,2,3-trifluorobenzene is dictated by the combined electronic effects of the three fluorine substituents. Each fluorine atom exerts a dual influence on the benzene ring:

-

Inductive Effect (-I): As a highly electronegative element, fluorine withdraws electron density from the ring through the sigma bond. This effect is strongest at the carbon atom directly attached to the fluorine (ipso-position) and diminishes with distance. In 1,2,3-trifluorobenzene, this cumulative inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1]

-

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.[1]

In fluorinated benzenes, the strong -I effect generally outweighs the +M effect, leading to overall deactivation. However, the +M effect is crucial for directing the incoming electrophile. For a single fluorine substituent, this results in a strong preference for para-substitution, with some ortho-substitution also occurring.[1]

In the case of 1,2,3-trifluorobenzene, the directing effects of the three fluorine atoms must be considered in concert. The available positions for substitution are C4, C5, and C6.

-

Position C4 (and C6): This position is ortho to one fluorine (at C3 or C1) and meta to another (at C2).

-

Position C5: This position is para to one fluorine (at C2) and meta to two fluorines (at C1 and C3).

Based on the general principles of EAS, positions that are ortho or para to a fluorine atom are expected to be more activated (or less deactivated) than meta positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the C2-fluorine, and to a lesser extent at the C4/C6 positions, which are ortho to the C1/C3-fluorines. Steric hindrance from the adjacent fluorine atoms might slightly disfavor substitution at the C4 and C6 positions compared to the C5 position.

To visualize the predicted regioselectivity, a logical workflow can be established:

Caption: Logical workflow for predicting the major product of electrophilic aromatic substitution on 1,2,3-trifluorobenzene.

Key Electrophilic Aromatic Substitution Reactions

While specific experimental data for 1,2,3-trifluorobenzene is limited, the following sections outline the expected reactions and general protocols based on established methodologies for polyfluoroaromatic compounds.

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring.

Expected Regioselectivity: Based on the theoretical framework, the major product of the nitration of 1,2,3-trifluorobenzene is expected to be 1,2,3-trifluoro-5-nitrobenzene.

General Experimental Protocol: A typical nitration procedure involves the use of a nitrating agent, often a mixture of concentrated nitric acid and concentrated sulfuric acid.[2]

-

Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, while cooling in an ice bath.[2] This mixture generates the highly electrophilic nitronium ion (NO2+).

-

Reaction: Slowly add the cold nitrating mixture dropwise to a solution of 1,2,3-trifluorobenzene in a suitable solvent (e.g., a chlorinated hydrocarbon or excess sulfuric acid) while maintaining a low temperature (typically 0-10 °C) with an ice bath.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). After the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Quantitative Data: Specific yield and isomer distribution data for the nitration of 1,2,3-trifluorobenzene are not readily available in the surveyed literature. However, for related polyfluorinated benzenes, nitration can be complicated by ipso-substitution, where a fluorine atom is replaced by the nitro group.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring.

Expected Regioselectivity: The major product of the bromination of 1,2,3-trifluorobenzene is predicted to be 5-bromo-1,2,3-trifluorobenzene. However, literature suggests that direct electrophilic bromination of 1,2,3-trifluorobenzene can result in poor regioselectivity, leading to a mixture of isomers.[3] A more selective method for the synthesis of 5-bromo-1,2,3-trifluorobenzene involves a lithium metalation followed by bromination, which is not an electrophilic aromatic substitution reaction.[3]

General Experimental Protocol for Electrophilic Bromination:

-

Catalyst and Reagents: The reaction typically employs bromine (Br2) as the brominating agent and a Lewis acid catalyst such as iron(III) bromide (FeBr3).

-

Reaction: To a solution of 1,2,3-trifluorobenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add the Lewis acid catalyst. Slowly add a solution of bromine in the same solvent at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by GC or TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Purification: Separate the organic layer, wash with water and brine, dry, and concentrate. The product mixture would likely require careful separation by distillation or chromatography to isolate the desired isomer.

Quantitative Data: No specific quantitative data for the isomer distribution of the direct electrophilic bromination of 1,2,3-trifluorobenzene was found in the surveyed literature.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is often reversible.

Expected Regioselectivity: The major product is expected to be 1,2,3-trifluorobenzene-5-sulfonic acid.

General Experimental Protocol:

-

Sulfonating Agent: Fuming sulfuric acid (a solution of sulfur trioxide, SO3, in concentrated sulfuric acid) is a common sulfonating agent.[4][5]

-

Reaction: Carefully add 1,2,3-trifluorobenzene to fuming sulfuric acid at or below room temperature. The reaction mixture is then typically heated to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is poured onto ice, and the resulting sulfonic acid may precipitate. It can then be isolated by filtration. Alternatively, the sulfonic acid can be converted to a more easily handled salt, such as the sodium salt, by neutralization with a base.

Quantitative Data: Specific yields and isomer distributions for the sulfonation of 1,2,3-trifluorobenzene are not available in the reviewed literature.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which include alkylation and acylation, are important for forming new carbon-carbon bonds. However, these reactions are generally not effective on strongly deactivated aromatic rings.[6] Given the deactivating nature of the three fluorine atoms in 1,2,3-trifluorobenzene, it is expected to be a poor substrate for Friedel-Crafts reactions under standard conditions.

Challenges:

-

Deactivation: The strong electron-withdrawing nature of the three fluorine atoms makes the benzene ring not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.

-

Catalyst Complexation: The Lewis acid catalysts (e.g., AlCl3) can complex with the lone pairs of the fluorine substituents, further deactivating the ring.

Alternative Approaches: For the introduction of alkyl or acyl groups onto a 1,2,3-trifluorobenzene ring, alternative synthetic strategies that do not rely on traditional Friedel-Crafts conditions would likely be necessary. These could include cross-coupling reactions involving an organometallic derivative of 1,2,3-trifluorobenzene.

Signaling Pathways and Experimental Workflows

The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Caption: General mechanism of electrophilic aromatic substitution on 1,2,3-trifluorobenzene.

Conclusion and Future Directions

The electrophilic aromatic substitution of 1,2,3-trifluorobenzene is a challenging yet important transformation for the synthesis of highly functionalized fluorinated aromatic compounds. The strong deactivating effect of the three fluorine substituents significantly reduces the reactivity of the aromatic ring. Theoretical considerations strongly suggest that electrophilic attack will preferentially occur at the C5 position, which is para to the central fluorine atom.

The lack of extensive published experimental data with quantitative yields and isomer distributions highlights an area ripe for further investigation. Future research should focus on:

-

Systematic experimental studies of nitration, halogenation, and sulfonation of 1,2,3-trifluorobenzene to determine precise product distributions and optimize reaction conditions.

-

Exploration of more reactive electrophilic reagents and advanced catalytic systems to overcome the inherent low reactivity of the substrate.

-

In-depth computational studies to accurately model the transition states and reaction pathways for various electrophilic substitution reactions on 1,2,3-trifluorobenzene, providing a predictive tool for synthetic chemists.

Such studies will not only provide valuable data for this specific molecule but also contribute to a broader understanding of the reactivity of polyfluorinated aromatic compounds, which are of increasing importance in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3,6-difluorobenzaldehyde in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloro-3,6-difluorobenzaldehyde as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl aldehydes. Due to the electronic and steric nature of this substrate, this document outlines optimized protocols and critical considerations to facilitate successful C-C bond formation.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. When employing this compound, two primary challenges must be addressed to achieve high reaction yields:

-

Reduced Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle. This necessitates the use of highly active palladium catalyst systems.

-

Steric Hindrance: The presence of substituents ortho to the chloro group (in this case, a fluorine atom and the aldehyde group) introduces significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst, slowing down the reaction rate.

Modern catalyst systems, particularly those incorporating bulky, electron-rich phosphine ligands (such as Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these hurdles. The judicious selection of the base, solvent, and reaction temperature are also critical parameters that require careful optimization for each specific coupling partner.

General Reaction Scheme

The overall transformation involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids (or their esters) to generate the corresponding biaryl or heteroaryl benzaldehyde.

General Scheme of the Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling.

Data Presentation: Representative Coupling Partners and Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various representative boronic acids. The expected yields are estimates based on reactions with structurally similar, sterically hindered aryl chlorides and may require optimization for specific substrates.

| Entry | Boronic Acid Coupling Partner | Recommended Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp. (°C) | Expected Yield Range (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 110 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 | 80-95 |

| 3 | 3-Aminophenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/Water | 110 | 70-85 |

| 4 | 4-(Hydroxymethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | 65-80 |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 90 | 60-80 |

| 6 | Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 110 | 55-75 |

Experimental Protocols

The following is a generalized, starting-point protocol for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, catalyst loading, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners.

Materials and Equipment:

-

This compound

-

Aryl/heteroaryl boronic acid

-

Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand (e.g., XPhos, RuPhos)

-

Potassium Phosphate (K₃PO₄) or other suitable base

-

Anhydrous Toluene or 1,4-Dioxane

-

Degassed Water

-

Schlenk flask with a magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), the ligand (e.g., SPhos, 2-6 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Application Notes and Protocols for Knoevenagel Condensation of 2-Chloro-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the manufacturing of fine chemicals, polymers, and a wide array of pharmaceuticals, including antimicrobial and anticancer agents.[1]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation utilizing 2-Chloro-3,6-difluorobenzaldehyde. The unique substitution pattern of this benzaldehyde derivative, featuring both chloro and fluoro groups, imparts distinct electronic and steric characteristics to the resulting products, making them of significant interest for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, often facilitating the condensation reaction.

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are valuable scaffolds in drug discovery. These molecules can act as Michael acceptors, enabling them to form covalent bonds with biological nucleophiles, a mechanism of action for various therapeutic agents.[1] Specifically, derivatives such as α-cyanoacrylates are recognized pharmacophores in the development of novel anticancer therapeutics, targeting cellular components and pathways crucial for cancer cell proliferation, such as microtubules and protein kinases.[1] The presence of the 2-chloro and 3,6-difluoro substitution pattern can influence the biological activity, selectivity, and pharmacokinetic properties of the synthesized compounds.

General Reaction Mechanism

The Knoevenagel condensation proceeds through a nucleophilic addition of a carbanion, generated from an active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final, stable α,β-unsaturated product.[1]

Caption: General mechanism of the Knoevenagel condensation.

Quantitative Data Summary

While specific yield and reaction time data for the Knoevenagel condensation of this compound are not widely published, the following table provides data for the reaction of a closely related analogue, 2-chloro-6-fluorobenzaldehyde, with various active methylene compounds. This data serves as a valuable starting point for experimental design.

Table 1: Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | 1-3 hours | High (not specified) | [1] |

| Ethyl Cyanoacetate & Thiourea | K₂CO₃ | Ethanol | Not specified | Not specified | [2] |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Not specified | Not specified | [1] |

Note: The yields and reaction times are indicative and may vary depending on the specific reaction conditions and scale. Optimization is recommended for each application.

Experimental Protocols

The following protocols are provided as a guide for performing the Knoevenagel condensation with this compound.

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 1: Reaction with Malononitrile using Piperidine Catalyst

This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[1]

Materials:

-

This compound (10 mmol, 1.77 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Piperidine (catalytic amount, e.g., 0.1 mmol, 0.01 mL)

-

Ethanol (50 mL)

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound and malononitrile in 50 mL of ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. Gentle heating (e.g., reflux) can be applied to increase the reaction rate if necessary.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the product using appropriate analytical techniques (NMR, IR, MS, M.P.).

Protocol 2: Reaction with Ethyl Cyanoacetate using a Base Catalyst

This protocol is a general method that can be adapted for this compound.

Materials:

-

This compound (10 mmol, 1.77 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Base catalyst (e.g., piperidine, DABCO, or K₂CO₃, catalytic amount)

-

Solvent (e.g., Ethanol, Toluene, or water) (40-50 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for heating and reflux (if necessary)

Procedure:

-

To a round-bottom flask, add this compound, ethyl cyanoacetate, and the chosen solvent.

-

Add the base catalyst to the mixture.

-

Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the substrates and the catalyst used.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration and wash with a cold solvent.

-

If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

-

Characterize the final product using appropriate analytical techniques.

Protocol 3: Green Chemistry Approach - Catalyst-Free Condensation in Water

This environmentally friendly protocol can be effective for activated aldehydes.

Materials:

-

This compound (1.0 mmol, 0.177 g)

-

Active methylene compound (e.g., malononitrile) (1.0 mmol, 0.066 g)

-

Deionized water (2 mL)

-

Glass vial with a stir bar

Procedure:

-

In a glass vial, combine this compound and the active methylene compound.

-

Add 2 mL of deionized water to the vial.

-

Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

-

Monitor the reaction by TLC. Reaction times can vary depending on the substrate.

-

Upon completion, the product often precipitates from the aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry under vacuum.

-

The purity of the isolated product is often high, but it can be recrystallized if necessary.

Troubleshooting

Low yields in the Knoevenagel condensation of this compound can be due to several factors, including steric hindrance from the ortho-substituents, catalyst inactivity, or suboptimal reaction conditions. Here are some troubleshooting steps:

-

Catalyst: Use a fresh or purified catalyst. The choice of base can be critical; if piperidine is ineffective, consider other amines like triethylamine or DBU, or inorganic bases like K₂CO₃.

-

Solvent: The solvent can significantly impact the reaction. While ethanol is common, aprotic polar solvents like DMF or acetonitrile, or even solvent-free conditions, may improve yields.

-

Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (40-80 °C) can often increase the reaction rate and yield.

-

Water Removal: The reaction produces water, which can inhibit the equilibrium. For reactions in organic solvents, using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion, especially with less reactive methylene compounds like diethyl malonate.

Conclusion

The Knoevenagel condensation of this compound provides an efficient pathway to synthesize α,β-unsaturated compounds with significant potential in drug discovery and materials science. The protocols outlined in this document serve as a starting point for the synthesis and further exploration of these valuable molecules. The selection of the appropriate catalyst, solvent, and reaction conditions can be tailored to optimize the yield and purity of the desired product.

References

Application Notes and Protocols for the Wittig Reaction with 2-Chloro-3,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction using 2-Chloro-3,6-difluorobenzaldehyde to synthesize the corresponding stilbene derivative. This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds and is particularly valuable in the development of novel pharmaceutical compounds and materials.

Introduction

The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The reaction is renowned for its reliability and stereochemical control, which is largely dependent on the nature of the ylide. In the context of drug development, the synthesis of substituted stilbenes is of significant interest due to their diverse biological activities. The protocol herein describes the reaction of this compound with a phosphorus ylide to yield 1-(2-Chloro-3,6-difluorophenyl)-2-phenylethene.

Reaction Scheme

The overall reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde.

Step 1: Ylide Formation Benzyltriphenylphosphonium chloride is treated with a strong base to form the corresponding phosphorus ylide.

Step 2: Wittig Reaction The in-situ generated ylide reacts with this compound to form the stilbene derivative and triphenylphosphine oxide as a byproduct.

Experimental Protocol

This protocol is adapted from established procedures for Wittig reactions with substituted benzaldehydes.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to dissolve the reactants.

-

Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise to the mixture. The reaction is typically biphasic.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC, eluting with a mixture of hexanes and ethyl acetate. The disappearance of the aldehyde spot indicates the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add deionized water and dichloromethane to dilute the layers.

-

Separate the organic layer.

-

Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired stilbene and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes. The stilbene product is generally less polar than triphenylphosphine oxide and will elute first.

-

-

Characterization:

-

Collect the fractions containing the purified product and concentrate them using a rotary evaporator.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to determine the E/Z ratio of the isomers.

-

Data Presentation

The following table summarizes expected outcomes based on similar Wittig reactions with substituted benzaldehydes. Actual results may vary depending on the exact reaction conditions.

| Parameter | Expected Value |

| Yield | 65-85% |

| E/Z Isomer Ratio | Predominantly E-isomer |

| Purification Method | Flash Column Chromatography |

| Eluent System | Hexanes/Ethyl Acetate Gradient |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inactive ylide due to moisture. | Ensure all glassware is dry and use anhydrous solvent. |

| Aldehyde is unreactive. | Increase reaction time or temperature. | |

| Insufficient base. | Use a stronger base or ensure adequate amount is used. | |

| Difficulty in Purification | Triphenylphosphine oxide co-elutes with the product. | Optimize the eluent system for column chromatography.[1] |

| Consider recrystallization as an alternative or additional purification step. | ||

| Poor E/Z Selectivity | The nature of the ylide and reaction conditions. | For higher E-selectivity, a stabilized ylide can be used (Horner-Wadsworth-Emmons reaction). For higher Z-selectivity, non-stabilized ylides under salt-free conditions are preferred. |

Visualizations

Caption: Experimental workflow for the Wittig reaction.

Caption: Reaction mechanism of the Wittig reaction.

References

Application Notes and Protocols for the Reductive Amination of 2-Chloro-3,6-difluorobenzaldehyde in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of secondary amines via reductive amination of 2-chloro-3,6-difluorobenzaldehyde. This key pharmaceutical intermediate serves as a versatile building block in the development of novel therapeutic agents.[1][2][3] The protocols outlined below are based on established methods for the reductive amination of substituted aldehydes, offering a robust starting point for the synthesis of a diverse range of amine derivatives.

Introduction